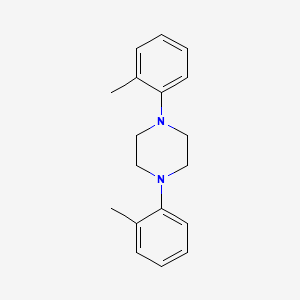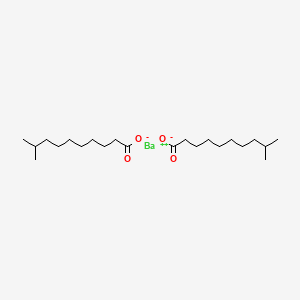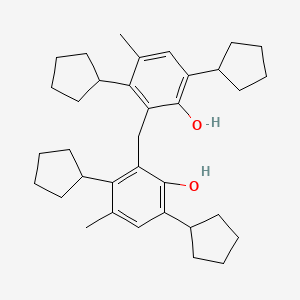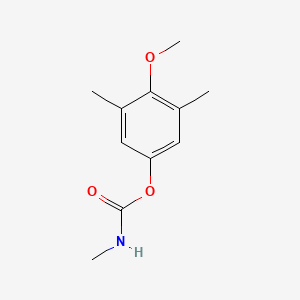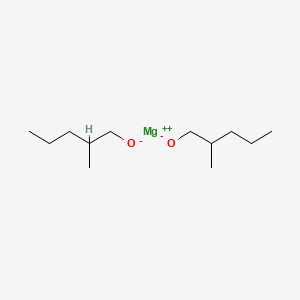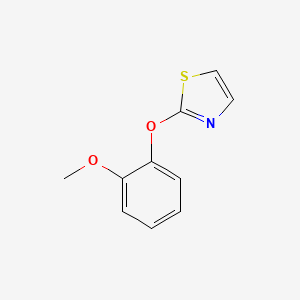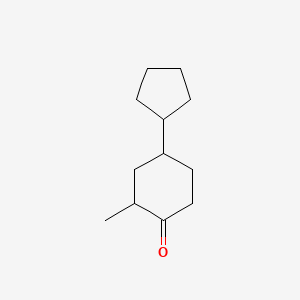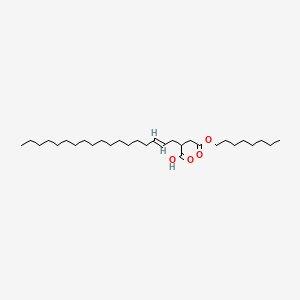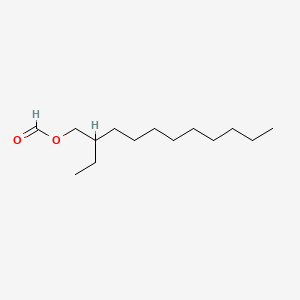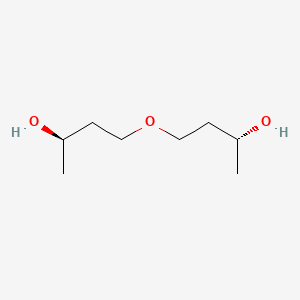
(R*,R*)-(1)-4,4'-Oxydibutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol typically involves the reduction of 4,4’-oxydibutan-2-one using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4,4’-oxydibutan-2-one under high-pressure hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,4’-Oxydibutan-2-one.
Reduction: Butane derivatives.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating reactions and interactions. The ether linkage provides flexibility to the molecule, allowing it to adopt different conformations and interact with diverse targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the ether linkage.
4,4’-Oxydibutan-2-one: The oxidized form of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol.
Diethylene glycol: Contains ether linkages but has different hydroxyl group positioning.
Uniqueness
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is unique due to its chiral nature and the presence of both hydroxyl groups and an ether linkage. This combination of features makes it a valuable intermediate in various synthetic pathways and applications.
Propriétés
Numéro CAS |
94109-67-8 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(2R)-4-[(3R)-3-hydroxybutoxy]butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
AFSYRVDDZGJTIL-HTQZYQBOSA-N |
SMILES isomérique |
C[C@H](CCOCC[C@@H](C)O)O |
SMILES canonique |
CC(CCOCCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




